molecular formula C12H19NO3 B1378920 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane CAS No. 1408076-39-0

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane

Cat. No.: B1378920
CAS No.: 1408076-39-0
M. Wt: 225.28 g/mol
InChI Key: SJGXXUBCKFNNGB-UHFFFAOYSA-N
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Description

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is a bicyclic compound that features prominently in the synthesis of various tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework. The presence of the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom enhances its stability and makes it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . These alkaloids are known to interact with various targets in the body, particularly the central nervous system.

Mode of Action

The exact mode of action of 8-Boc-2-oxo-8-azabicyclo[32It is known that tropane alkaloids, which share a similar structure, primarily exert their effects by binding to and inhibiting the action of certain neurotransmitter receptors in the nervous system .

Biochemical Pathways

The 8-azabicyclo[3.2.1]octane scaffold is a key intermediate in the biosynthesis of tropane alkaloids . The synthesis of these compounds involves a series of enzymatic reactions, including decarboxylation, methylation, and oxidation .

Pharmacokinetics

The pharmacokinetic properties of 8-Boc-2-oxo-8-azabicyclo[32Tropane alkaloids are generally known to have good bioavailability and can cross the blood-brain barrier due to their lipophilic nature .

Result of Action

The result of the action of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is likely to be similar to that of other tropane alkaloids, which can have a variety of effects depending on the specific receptors they interact with. These effects can range from analgesic and anesthetic effects to hallucinogenic and toxic effects .

Action Environment

The action of this compound, like other tropane alkaloids, can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other substances that can interact with the same receptors, and the individual’s genetic makeup .

Biochemical Analysis

Biochemical Properties

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the synthesis of tropane alkaloids, which are known for their biological activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways that are crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to interact with enzymes and other proteins is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful . Toxicity studies have highlighted the importance of careful dosage regulation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell . Understanding these pathways is essential for elucidating the compound’s biochemical role.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution is critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization influences its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom.

    Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, allowing for further functionalization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Comparison with Similar Compounds

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of the Boc protecting group. Similar compounds include:

These comparisons highlight the unique stability and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGXXUBCKFNNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-39-0
Record name tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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